molecular formula C6H11ClN2O B2362098 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride CAS No. 1185490-84-9

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride

Cat. No.: B2362098
CAS No.: 1185490-84-9
M. Wt: 162.62
InChI Key: QZXHDAVJLPOCEQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is a chemical compound that features an imidazole ring, a three-carbon chain, and a hydroxyl group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Scientific Research Applications

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride has several scientific research applications:

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “3-(1H-Imidazol-1-yl)-1-propanol hydrochloride” is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation .

Future Directions

The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride typically involves the reaction of imidazole with a suitable three-carbon chain precursor. One common method is the reaction of imidazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1H-Imidazol-1-yl)-1-propanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is unique due to its simple structure, which allows for easy modification and functionalization. This versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-5-1-3-8-4-2-7-6-8;/h2,4,6,9H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXHDAVJLPOCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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